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Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COONa

Cat. No.: B15543934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of Hydroxy-PEG2-CH2COONa, a

bifunctional molecule increasingly utilized in targeted protein degradation. The core focus of

this document is its application as a linker in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), a revolutionary class of therapeutic agents. This guide will cover the chemical

properties, supplier information, and the strategic role of this linker in the design and function of

PROTACs. While specific quantitative data for PROTACs incorporating this exact linker is not

extensively available in peer-reviewed literature, this guide will provide general experimental

protocols and the established principles of using short polyethylene glycol (PEG) linkers in

PROTAC development.

Compound Identification and Properties
Chemical Name: Sodium 2-(2-(2-hydroxyethoxy)ethoxy)acetate

Synonyms: Hydroxy-PEG2-CH2COONa, HO-PEG2-CH2COONa

CAS Number: 42588-76-1 is the most consistently cited CAS number for this compound.

Another reported CAS number is 51951-04-3.

Molecular Formula: C6H11NaO5
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Molecular Weight: Approximately 186.14 g/mol

Structure:

Physicochemical Properties
Property Value

Appearance White to off-white powder or solid

Solubility Soluble in water and other polar solvents.

Purity Typically >95% as offered by suppliers.

Storage
Recommended storage at -20°C for long-term

stability.

Supplier Information
A number of chemical suppliers offer Hydroxy-PEG2-CH2COONa for research and

development purposes. The following table lists some of the known suppliers. It is

recommended to request a certificate of analysis from the supplier to ensure the quality and

purity of the compound.

Supplier Website

MedChemExpress --INVALID-LINK--

ChemScene --INVALID-LINK--

BLD Pharm --INVALID-LINK--

BroadPharm --INVALID-LINK--

PurePEG --INVALID-LINK--

Chemsrc --INVALID-LINK--

Role in PROTAC Design and Function
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PROTACs are heterobifunctional molecules that consist of three key components: a ligand that

binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical

linker that connects the two.[1][2] The linker is a critical element that influences the

physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.[1][2]

Hydroxy-PEG2-CH2COONa serves as a short, hydrophilic linker. The inclusion of a PEG unit,

even a short one, can offer several advantages in PROTAC design:

Enhanced Solubility: The ether oxygens in the PEG chain can act as hydrogen bond

acceptors, which can improve the aqueous solubility of the often large and hydrophobic

PROTAC molecule.[1]

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, short

PEG chains can adopt conformations that shield their polar surface area, potentially aiding in

passive diffusion across the cell membrane.

Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the

formation of a stable and productive ternary complex between the target protein, the

PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while a

linker that is too long can lead to unproductive binding. The PEG2 unit provides a defined

length and degree of flexibility that can be optimal for certain target-E3 ligase pairs.

The terminal hydroxyl and carboxylate groups on Hydroxy-PEG2-CH2COONa provide

versatile handles for conjugation to the target and E3 ligase ligands through standard chemical

reactions.

PROTAC Mechanism of Action
The fundamental role of a PROTAC is to bring a target protein into close proximity with an E3

ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase

complex to the target protein. The polyubiquitinated target protein is then recognized and

degraded by the proteasome.
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Experimental Protocols
While specific experimental data for PROTACs synthesized with Hydroxy-PEG2-CH2COONa
are not readily available in the public domain, the following are general and representative

protocols for the synthesis and evaluation of PROTACs using similar PEG-based linkers.

General PROTAC Synthesis Workflow
The synthesis of a PROTAC typically involves the coupling of the POI ligand, the linker, and the

E3 ligase ligand. The bifunctional nature of Hydroxy-PEG2-CH2COONa allows for sequential

conjugation.
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Start Materials:
- POI Ligand

- E3 Ligase Ligand
- Hydroxy-PEG2-CH2COONa

Step 1: Couple POI Ligand to Linker
(e.g., Esterification or Amidation)

Intermediate:
POI-Linker Conjugate

Step 2: Couple E3 Ligase Ligand to Intermediate
(e.g., Amidation)

Purification
(e.g., HPLC)

Final PROTAC Molecule

Characterization
(e.g., NMR, MS)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15543934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Amide Bond Formation
This is a common method for coupling the carboxylic acid group of the linker to an amine on

one of the ligands.

Reagents and Materials:

Hydroxy-PEG2-CH2COONa

Amine-containing ligand (POI or E3 ligase ligand)

Coupling agent (e.g., HATU, HBTU)

Amine base (e.g., DIPEA, TEA)

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Standard laboratory glassware and stirring equipment

Procedure:

Dissolve the amine-containing ligand (1.0 equivalent) and Hydroxy-PEG2-CH2COONa (1.1

equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

Add the coupling agent (1.2 equivalents) and the amine base (2-3 equivalents) to the

reaction mixture.

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an

appropriate method (e.g., LC-MS or TLC).

Upon completion, quench the reaction with water or a mild aqueous acid.

Extract the product into an organic solvent (e.g., ethyl acetate, DCM).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography or preparative HPLC.
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Protocol: Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the

PROTAC.

Materials:

Cultured cells expressing the target protein

Synthesized PROTAC

Cell lysis buffer

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g.,

DMSO) for a specified period (e.g., 24 hours).

Lyse the cells and quantify the total protein concentration.

Normalize the protein samples and separate them by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with the primary antibodies.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Develop the blot using a chemiluminescent substrate and image the bands.

Quantify the band intensities to determine the percentage of protein degradation relative to

the vehicle control. From this data, the DC50 (the concentration at which 50% of the protein

is degraded) and Dmax (the maximum degradation) can be calculated.

Quantitative Data and Structure-Activity
Relationships
While specific quantitative data for PROTACs using Hydroxy-PEG2-CH2COONa is not

available in the cited literature, studies on PROTACs with other short PEG linkers have

established some general principles regarding the structure-activity relationship (SAR):

Linker Length: The optimal linker length is highly dependent on the specific target and E3

ligase pair. A systematic variation of the PEG linker length (e.g., PEG1, PEG2, PEG3, etc.) is

often necessary to identify the most potent PROTAC.

Linker Composition: The inclusion of the hydrophilic PEG motif generally improves the

solubility and can positively impact the pharmacokinetic properties of the PROTAC.

Attachment Points: The points at which the linker is attached to the two ligands are critical.

The linker should be connected at a position that does not significantly impair the binding

affinity of the ligands for their respective proteins.

The following table presents hypothetical data to illustrate how quantitative results for a series

of PROTACs with varying linker lengths might be presented.
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PROTAC ID Linker DC50 (nM) Dmax (%)

PROTAC-1 PEG1 150 85

PROTAC-2 PEG2 50 95

PROTAC-3 PEG3 100 90

PROTAC-4 PEG4 250 80

This is example data and does not represent actual experimental results for a PROTAC using

Hydroxy-PEG2-CH2COONa.

Conclusion
Hydroxy-PEG2-CH2COONa is a valuable chemical tool for the construction of PROTACs. Its

defined length, hydrophilicity, and bifunctional nature make it a versatile building block for

connecting a target-binding ligand to an E3 ligase-recruiting moiety. While the publicly available

data on PROTACs incorporating this specific linker is limited, the general principles of PROTAC

design and the established roles of short PEG linkers provide a strong foundation for its

application in targeted protein degradation research. The experimental protocols provided in

this guide offer a starting point for the synthesis and evaluation of novel PROTACs utilizing this

and similar linkers. Further research is warranted to fully explore the potential of Hydroxy-
PEG2-CH2COONa in the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Hydroxy-PEG2-CH2COONa
in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543934#hydroxy-peg2-ch2coona-cas-number-
and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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